molecular formula C16H15N3O3 B11831991 Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- CAS No. 36918-77-1

Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-

Cat. No.: B11831991
CAS No.: 36918-77-1
M. Wt: 297.31 g/mol
InChI Key: LWHMKTKJVCNHSO-UHFFFAOYSA-N
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Description

4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide typically involves the following steps:

    Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is synthesized via hydrogenation of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Coupling Reaction: The final step involves coupling the nitrobenzamide with the tetrahydroisoquinoline moiety under basic conditions, often using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like selenium dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, potassium carbonate.

    Oxidation: Selenium dioxide.

Major Products

    Reduction: 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: A reduced form with an amino group instead of a nitro group.

    N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: Lacks the nitro group, providing a basis for comparison in terms of reactivity and biological activity.

Uniqueness

4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a valuable compound for further research and development .

Properties

CAS No.

36918-77-1

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

4-nitro-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide

InChI

InChI=1S/C16H15N3O3/c20-16(12-5-7-13(8-6-12)19(21)22)18-15-14-4-2-1-3-11(14)9-10-17-15/h5-10H,1-4H2,(H,17,18,20)

InChI Key

LWHMKTKJVCNHSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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